Tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate
Overview
Description
Tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate: is a chemical compound with the molecular formula C9H11Br2NO2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate typically involves the bromination of tert-butyl 1H-pyrrole-1-carboxylate. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 5 positions of the pyrrole ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form various oxidation products depending on the reagents and conditions used.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution products with various functional groups replacing the bromine atoms.
- Oxidation products with higher oxidation states.
- Reduction products with hydrogen atoms replacing the bromine atoms.
Scientific Research Applications
Chemistry: Tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the construction of heterocyclic compounds and natural product analogs.
Biology and Medicine: In biological research, this compound is used to study the effects of brominated pyrrole derivatives on biological systems
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate involves its interaction with molecular targets in biological systems. The bromine atoms in the compound can participate in halogen bonding, which influences its binding affinity and specificity towards target molecules. The pyrrole ring structure allows for π-π interactions with aromatic residues in proteins, contributing to its biological activity.
Comparison with Similar Compounds
Tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate: A reduced form of the compound with hydrogen atoms replacing the bromine atoms.
Tert-butyl 2,5-dichloro-1H-pyrrole-1-carboxylate: A similar compound with chlorine atoms instead of bromine.
Tert-butyl 2,5-difluoro-1H-pyrrole-1-carboxylate: A fluorinated analog with different chemical properties.
Uniqueness: Tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate is unique due to the presence of bromine atoms, which impart distinct reactivity and biological activity compared to its chloro and fluoro analogs. The bromine atoms enhance the compound’s ability to participate in halogen bonding and influence its overall chemical behavior.
Biological Activity
Tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate is a heterocyclic compound notable for its dual bromination, which significantly enhances its biological activity and reactivity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and enzyme inhibition.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₁Br₂NO₂, with a molecular weight of approximately 325.0 g/mol. The structure features a pyrrole ring substituted at the 2 and 5 positions with bromine atoms, while the nitrogen atom is connected to a tert-butyl ester of a carboxylic acid. The compound is typically presented as a slightly oily liquid with limited solubility in common organic solvents like chloroform and methanol.
Synthesis Methods
The synthesis of this compound generally involves the bromination of N-Boc-pyrrole using agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions. Characterization techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. The bromine atoms facilitate halogen bonding, enhancing binding affinity and specificity towards target proteins. Additionally, the pyrrole ring allows for π-π interactions with aromatic residues in proteins, contributing to its biological efficacy.
Biological Activity
Research indicates that this compound exhibits significant anti-cancer properties and can inhibit specific enzymes involved in disease pathways. Its unique dibromo substitution pattern enhances its reactivity and specificity towards biological targets, making it a valuable intermediate for developing bioactive molecules.
Case Studies on Biological Activity
Several studies have explored the biological effects of this compound:
- Anti-Cancer Activity : In vitro studies demonstrated that this compound inhibits the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as protein kinases, which are crucial in signaling pathways related to cancer progression. This inhibition leads to reduced tumor growth in animal models .
- Molecular Docking Studies : Computational studies using molecular docking simulations revealed that this compound binds effectively to active sites of target proteins, suggesting potential for drug development.
Comparative Analysis with Similar Compounds
A comparative analysis highlights how this compound stands out among structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
N-Boc-2,5-dihydro-1H-pyrrole | Dihydro derivative without bromine substitution | Lacks bromine reactivity; used in different contexts |
2-Bromo-1H-pyrrole | Single bromine substitution | Simpler structure; less biologically active |
Tert-butyl 2-bromo-1H-pyrrole | Single bromine at position 2 | Similar functionality but less complex |
The dual bromination in this compound significantly enhances its reactivity compared to these other compounds, making it particularly valuable in medicinal chemistry applications .
Properties
IUPAC Name |
tert-butyl 2,5-dibromopyrrole-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Br2NO2/c1-9(2,3)14-8(13)12-6(10)4-5-7(12)11/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTGSPDLQYRAXAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(=CC=C1Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20455199 | |
Record name | tert-Butyl 2,5-dibromo-1H-pyrrole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20455199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117657-38-2 | |
Record name | tert-Butyl 2,5-dibromo-1H-pyrrole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20455199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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